Technical Guide: 3-(6-Chloropyrimidin-4-yl)benzoic acid
Technical Guide: 3-(6-Chloropyrimidin-4-yl)benzoic acid
Core Scaffold for Bi-Aryl Pyrimidine Kinase Inhibitors [1]
CAS Number: 579476-50-9 Molecular Formula: C₁₁H₇ClN₂O₂ Molecular Weight: 234.64 g/mol [1]
Executive Summary & Application Profile
3-(6-Chloropyrimidin-4-yl)benzoic acid is a pivotal bifunctional building block in medicinal chemistry, specifically designed for the synthesis of Type I and Type II kinase inhibitors .[1] Its structural architecture offers two distinct orthogonal handles:
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The Electrophilic C6-Chlorine: A site for Nucleophilic Aromatic Substitution (SNAr), typically used to install solubility-enhancing amines or hinge-binding motifs (e.g., morpholines, piperazines).[1]
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The Benzoic Acid Moiety: A handle for amide coupling, allowing the attachment of "tail" regions that extend into the solvent-exposed front or the hydrophobic back pocket of the ATP-binding site.[1]
This scaffold is ubiquitous in the discovery of inhibitors for targets such as CDK, p38 MAPK, and PI3K , where the pyrimidine ring serves as the core hinge-binder.[1]
Physicochemical Data & Properties[1][2][3][4]
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of chlorinated heteroaromatics.[1] |
| Melting Point | 210–215 °C (Decomposes) | High MP due to intermolecular H-bonding (COOH).[1] |
| pKa (Acid) | ~4.2 (Predicted) | Benzoic acid ionization; requires buffering in assays. |
| LogP | 2.3 | Moderate lipophilicity; suitable for oral drug scaffolds.[1] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility until ionized or functionalized. |
Synthetic Architecture: The Mono-Arylation Strategy
The synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid hinges on the desymmetrization of 4,6-dichloropyrimidine.[1] Since the starting material is symmetric, the challenge lies in achieving mono-arylation without proceeding to the bis-arylated byproduct.[1]
Mechanistic Pathway (Suzuki-Miyaura Coupling)
The reaction utilizes a Palladium(0)-catalyzed cross-coupling between 4,6-dichloropyrimidine and 3-boronobenzoic acid (or its ester equivalents).[1]
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Regioselectivity: The first oxidative addition of Pd(0) to 4,6-dichloropyrimidine is faster than the second due to the electron-deficient nature of the pyrimidine ring.[1] Once the first aryl group is attached, the electron density of the pyrimidine ring increases slightly (though it remains deficient), which—combined with steric factors and stoichiometry control—allows for the isolation of the mono-chloride.[1]
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Stoichiometry Control: A strict 1:1 or 1.1:1 ratio of pyrimidine to boronic acid is critical.[1] Excess boronic acid leads to the bis-product.[1]
Visualization: Synthetic Workflow
Caption: Desymmetrization of 4,6-dichloropyrimidine via controlled Suzuki-Miyaura coupling.
Experimental Protocols
Protocol A: Synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid
Note: This protocol uses the methyl ester of the boronic acid to improve solubility and yield, followed by a hydrolysis step.[1] Direct coupling of the acid is possible but often results in difficult purification.
Reagents:
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4,6-Dichloropyrimidine (1.0 eq, 149 mg)[1]
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3-(Methoxycarbonyl)phenylboronic acid (1.05 eq, 189 mg)[1]
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Pd(PPh₃)₄ (0.05 eq, 58 mg)
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Sodium Carbonate (2.0 M aq.[1] solution, 3.0 eq)
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1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
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Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
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Solvation: Add 4,6-dichloropyrimidine and the boronic ester to the flask. Dissolve in 1,4-dioxane (10 mL/mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Stir for 5 minutes.
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Base Addition: Add the 2.0 M Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.[1]
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting dichloride (high Rf) should disappear.[1]
-
Hydrolysis (In-situ): Once coupling is complete, add LiOH (3 eq) and water/THF (1:1). Stir at 50°C for 2 hours to hydrolyze the ester to the acid.
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Workup: Cool to RT. Acidify to pH 3–4 with 1N HCl. The title compound often precipitates as a solid.[1]
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Purification: Filter the precipitate. Wash with cold water and diethyl ether.[1] If necessary, recrystallize from Ethanol/Water.[1]
Protocol B: Downstream Functionalization (SNAr)
Validating the reactivity of the C6-Chlorine.
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Dissolve 3-(6-Chloropyrimidin-4-yl)benzoic acid (1 eq) in DMF.
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Add the amine nucleophile (e.g., Morpholine, 1.2 eq) and DIPEA (2 eq).[1]
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Heat to 80°C for 4 hours.
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Observation: The reaction proceeds cleanly to the 4-aryl-6-aminopyrimidine derivative, a common "hinge binder" motif.[1]
Reactivity Logic & Divergent Synthesis
The value of this CAS lies in its ability to serve as a divergent point in library synthesis. The order of operations is flexible but usually follows the path of SNAr first (if the acid is protected) or Amide Coupling first (if the chlorine is stable).
Visualization: Divergent Library Generation
Caption: Orthogonal functionalization pathways for generating SAR libraries.
References
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Chemical Identity & CAS: ChemCD. 3-(6-Chloropyrimidin-4-yl)benzoic acid Data Sheet. CAS 579476-50-9.[1][2][3] Link
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Synthetic Methodology (Suzuki): Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules 2020, 25(21), 4900. (Methodology adapted for 4,6-dichloro scaffold).
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Regioselectivity in Pyrimidines: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org.[1][4] Chem. 2013.[1] [1]
-
Medicinal Chemistry Application: Pyrimidine derivatives as potent anticancer agents.[1][5] Eur. J. Med.[1][6] Chem. 2019.[1][6] (Contextualizing the scaffold). [1]
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. 579476-50-9 Cas No. | 3-(6-Chloropyrimidin-4-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]
- 3. chemcd.com [chemcd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
